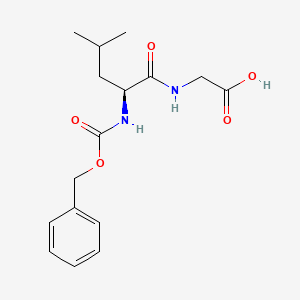

N-benzyloxycarbonyl-L-leucylglycine

説明

N-benzyloxycarbonyl-L-leucylglycine is a useful research compound. Its molecular formula is C16H22N2O5 and its molecular weight is 322.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

N-benzyloxycarbonyl-L-leucylglycine, also known as Z-LEU-GLY-OH, is a versatile reagent used in the synthesis of a variety of compounds It is widely used in solution phase peptide synthesis , suggesting that its targets could be various biochemical structures that interact with peptides.

Mode of Action

Given its role in peptide synthesis , it can be inferred that it interacts with its targets by contributing to the formation of peptide bonds, which are crucial for the structure and function of proteins.

Pharmacokinetics

It is known that the biocompatible and biodegradable polymers used for different drug conjugates have advantages of prolonged blood circulation, improved pharmacokinetics, and better tumor tissue localization by passive targeting than the native drugs . This suggests that this compound, when used in the synthesis of peptide-based drugs, could potentially enhance the pharmacokinetic properties of these drugs.

Result of Action

Given its role in peptide synthesis , it can be inferred that its action results in the formation of peptides, which can then fold into functional proteins. These proteins can have various effects at the molecular and cellular level, depending on their specific roles in the body.

Action Environment

The action environment of this compound is likely to be influenced by various factors. For instance, the efficiency of peptide synthesis could be affected by factors such as pH, temperature, and the presence of other molecules in the environment. Additionally, the stability of this compound could be influenced by storage conditions . .

生物活性

N-benzyloxycarbonyl-L-leucylglycine (Z-Leu-Gly) is a dipeptide derivative that has garnered attention in biochemical and pharmacological research due to its potential biological activities. This article reviews the biological activity of Z-Leu-Gly, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C₁₄H₁₉N₃O₄

- Molecular Weight : 265.31 g/mol

- CAS Number : 2018-66-8

Z-Leu-Gly exhibits biological activity primarily through its interactions with enzymes and receptors in biological systems. It has been studied for its role as an inhibitor of specific proteases, which are crucial in various physiological processes.

1. Inhibition of Collagenase

Z-Leu-Gly has been reported to competitively inhibit human skin collagenase. This activity suggests a potential role in dermatological applications, particularly in conditions where collagen degradation is a concern, such as aging and wound healing. The inhibition mechanism involves the binding of Z-Leu-Gly to the active site of collagenase, thereby preventing substrate access and subsequent enzymatic activity .

2. Peptide Synthesis and Modification

Z-Leu-Gly serves as a building block for synthesizing more complex peptides. Its benzyloxycarbonyl (Z) protecting group allows for selective reactions during peptide synthesis, facilitating the introduction of various functional groups or amino acids without compromising the integrity of the leucine and glycine residues .

Biological Activity Overview

The biological activities of Z-Leu-Gly can be summarized as follows:

Case Study 1: Wound Healing Applications

A study investigated the effects of Z-Leu-Gly on wound healing in animal models. The results indicated that topical application of Z-Leu-Gly enhanced collagen deposition and improved tensile strength in healing wounds compared to controls. This suggests its potential utility in developing therapeutic agents for enhancing wound repair processes.

Case Study 2: Antimicrobial Activity

Research evaluated the antimicrobial properties of Z-Leu-Gly against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, indicating its potential as an antimicrobial agent in pharmaceutical formulations aimed at treating infections .

科学的研究の応用

Synthesis of Peptides

N-Benzyloxycarbonyl-L-leucylglycine is primarily used as a building block in peptide synthesis. The benzyloxycarbonyl (Cbz) group serves as a protective group for the amino terminus of the amino acid, facilitating the formation of peptide bonds without interfering with the reactions involving other functional groups.

- Reaction Mechanisms : The synthesis often involves coupling N-Cbz-L-leucine with glycine derivatives using various coupling agents such as isobutylchloroformate and N-methylpiperidine. This method allows for the selective formation of peptides while protecting sensitive functional groups .

- Case Study : A notable example includes the synthesis of complex peptides where this compound acts as a key intermediate. The process typically involves deprotection steps to yield free amino acids or peptides for further reactions .

Enzymatic Studies

This compound has been employed in enzymatic studies to evaluate the specificity and activity of proteolytic enzymes.

- Substrate for Proteases : This compound serves as a substrate for trypsin-like enzymes and serine esterases, allowing researchers to study enzyme kinetics and mechanisms. For instance, studies have shown that proteases exhibit distinct hydrolysis patterns when interacting with substrates like this compound, highlighting its utility in understanding enzyme-substrate interactions .

- Experimental Findings : Research indicates that the hydrolysis rates can vary significantly depending on the enzyme used and the conditions applied (e.g., pH levels). Such findings are crucial for designing inhibitors or modulators targeting specific proteases .

Therapeutic Applications

The potential therapeutic applications of this compound are being explored in drug development and delivery systems.

- Drug Design : Due to its structural properties, this compound can be modified to create novel peptidomimetics that mimic natural peptides, potentially leading to new therapeutic agents against various diseases .

- Photoaffinity Labeling : In medicinal chemistry, derivatives of this compound have been investigated as photoaffinity labeling agents. These agents can selectively bind to target proteins upon exposure to light, facilitating the study of protein interactions and dynamics in biological systems .

Data Summary Table

特性

IUPAC Name |

2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-11(2)8-13(15(21)17-9-14(19)20)18-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,21)(H,18,22)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJNQRRCNDSQTQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2706-38-9 | |

| Record name | N-(N-((Phenylmethoxy)carbonyl)-L-leucyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002706389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC333759 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。